Trihexyltetradecylphosphonium bromide

Catalog No.
S1902683
CAS No.
654057-97-3
M.F
C32H68BrP
M. Wt
563.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexyltetradecylphosphonium bromide

CAS Number

654057-97-3

Product Name

Trihexyltetradecylphosphonium bromide

IUPAC Name

trihexyl(tetradecyl)phosphanium;bromide

Molecular Formula

C32H68BrP

Molecular Weight

563.8 g/mol

InChI

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

RJELOMHXBLDMDB-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-]

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-]

Solvent for Extractions and Separations

THPB exhibits excellent extraction capabilities for various metal ions and organic compounds. Its lipophilic nature allows it to effectively extract these species from aqueous solutions. Additionally, the ability to tailor the anion paired with the cation allows for fine-tuning of the extraction selectivity. Research has shown THPB's effectiveness in extracting lanthanide ions (), precious metals like palladium and platinum (), and even specific organic compounds from complex mixtures ().

Catalyst and Reaction Media

THPB can act as a catalyst or reaction medium in various chemical reactions. Its ability to dissolve both polar and non-polar substrates makes it a versatile platform for promoting reactions. Studies have explored THPB's role in catalyzing organic transformations like alkylations, Diels-Alder reactions, and metathesis reactions (). Furthermore, THPB's immiscibility with water allows for biphasic catalysis, where the catalyst can be easily separated and reused.

Material Science Applications

The unique properties of THPB make it a potential candidate for various material science applications. Its ability to form self-assembled structures like micelles and vesicles has opened doors for research in drug delivery, encapsulation, and template synthesis. Additionally, THPB's thermal stability and lubricating properties make it a potential component in lubricants and ionic liquid electrolytes for batteries ().

Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid characterized by its unique structure, which consists of a tetradecyl chain and three hexyl chains attached to a phosphonium cation. This compound is notable for its room-temperature liquid state, making it a versatile medium for various applications in chemistry and industry. Its chemical formula is C${21}$H${46}$BrP, and it is recognized for its high thermal stability and low volatility, which are advantageous properties in many chemical processes.

While detailed safety data for THTDPBr is limited, some general precautions applicable to ionic liquids should be considered:

  • Potential Toxicity: Information on specific toxicity is scarce. However, as a precaution, researchers should handle THTDPBr with gloves and avoid inhalation or ingestion.
  • Flammability: Limited data exists, but organic components within THTDPBr suggest potential flammability. Standard laboratory fire safety practices are recommended.
  • Environmental Impact: The environmental impact of THTDPBr is not fully understood. Discharging it into the environment should be avoided. Researchers should consult with waste disposal specialists for proper procedures.
, particularly those typical of ionic liquids. It is known to undergo deuterium isotope exchange reactions when in deuterated solvents, showcasing its reactivity under specific conditions . Additionally, it has been studied for its role in catalyzing the removal of sulfur from fuels, indicating its potential utility in environmental applications .

The synthesis of trihexyltetradecylphosphonium bromide typically involves the reaction of tetradecyl bromide with trihexyl phosphine. The process can be optimized through various methods, including solvent-free reactions or using ionic liquid media to enhance yield and purity. Specific conditions such as temperature and reaction time can significantly influence the efficiency of the synthesis .

Trihexyltetradecylphosphonium bromide has a wide range of applications due to its unique properties:

  • Catalysis: It serves as an effective catalyst for organic reactions, particularly in the removal of sulfur from hydrocarbons.
  • Solvent: The compound acts as a solvent in various extraction processes, including the extraction of valuable compounds from natural sources.
  • Environmental Chemistry: Its application in reducing sulfur content in fuels aligns with environmental regulations aimed at decreasing emissions.

Studies on the interactions of trihexyltetradecylphosphonium bromide with other substances have revealed insights into its solubility and phase behavior. For instance, it exhibits high solubility for carbon dioxide, making it suitable for applications involving gas absorption or separation processes . Furthermore, molecular dynamics studies have explored how pressure affects its structural morphology, providing valuable data for understanding its behavior under different conditions .

Trihexyltetradecylphosphonium bromide shares similarities with other phosphonium ionic liquids but is distinct due to its specific alkyl chain composition. Below are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Trihexyl(tetradecyl)phosphonium chlorideSimilar alkyl chains but with chloride anionHigher volatility compared to bromide form
Tetradecyltrihexylphosphonium chlorideContains only one tetradecyl chainDifferent phase behavior and solubility
Octadecyltriethylphosphonium bromideLonger alkyl chainsEnhanced hydrophobicity

Trihexyltetradecylphosphonium bromide stands out due to its combination of three hexyl groups with a tetradecyl chain, which contributes to its unique physical properties and reactivity compared to other phosphonium ionic liquids.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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